molecular formula C16H13ClN2O2S B13414486 Acetyl Clotiazepam

Acetyl Clotiazepam

Cat. No.: B13414486
M. Wt: 332.8 g/mol
InChI Key: KQCLXVJHAPUUFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl Clotiazepam is a derivative of Clotiazepam, a thienodiazepine drug that is a benzodiazepine analog. The molecule of Clotiazepam differs from benzodiazepines in that the benzene ring has been replaced by a thiophene ring. This compound is known for its anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl Clotiazepam typically involves the acetylation of Clotiazepam. The process begins with Clotiazepam, which is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the acetylated product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Acetyl Clotiazepam undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or hydrocarbons. Substitution reactions typically result in the formation of new functionalized derivatives .

Scientific Research Applications

Acetyl Clotiazepam has a wide range of scientific research applications, including:

Mechanism of Action

Acetyl Clotiazepam acts at the benzodiazepine receptors (BZD) in the central nervous system. It enhances the action of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, by increasing the frequency of opening of the chloride ion channel. This results in increased membrane polarization and decreased neuronal excitability, leading to its anxiolytic, sedative, and muscle relaxant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetyl Clotiazepam is unique in its structure due to the presence of a thiophene ring instead of a benzene ring, which distinguishes it from traditional benzodiazepines. This structural difference contributes to its distinct pharmacological profile and therapeutic applications .

Properties

Molecular Formula

C16H13ClN2O2S

Molecular Weight

332.8 g/mol

IUPAC Name

7-acetyl-5-(2-chlorophenyl)-1-methyl-3H-thieno[2,3-e][1,4]diazepin-2-one

InChI

InChI=1S/C16H13ClN2O2S/c1-9(20)13-7-11-15(10-5-3-4-6-12(10)17)18-8-14(21)19(2)16(11)22-13/h3-7H,8H2,1-2H3

InChI Key

KQCLXVJHAPUUFL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(S1)N(C(=O)CN=C2C3=CC=CC=C3Cl)C

Origin of Product

United States

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